

Diethylaminosulfur Trifluoride (DAST): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Diethylaminosulfur trifluoride	
Cat. No.:	B140258	Get Quote

Introduction

Diethylaminosulfur trifluoride, commonly known as DAST, is a versatile and widely utilized fluorinating agent in organic synthesis.[1][2] With the chemical formula C₄H₁₀F₃NS, this organosulfur compound is particularly valued for its ability to convert primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides, and aldehydes or ketones to geminal difluorides under relatively mild conditions.[1][2][3] First reported by William J. Middleton in 1975, DAST offers a more convenient and often safer alternative to other fluorinating agents like sulfur tetrafluoride (SF₄), as it is a liquid that can be used in standard glass equipment at moderate temperatures.[1][2][4] This guide provides an in-depth overview of the physical and chemical properties of DAST, detailed experimental protocols, and key reaction mechanisms for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

DAST is a colorless to pale yellow liquid that is highly sensitive to moisture.[1][2][5] It is soluble in most non-polar organic solvents such as dichloromethane, chloroform, and carbon tetrachloride.[5] However, it reacts violently with water and other protic solvents, producing hazardous hydrogen fluoride (HF).[1][6] Due to its thermal instability, it is recommended that DAST not be heated above 90°C, as it can undergo explosive decomposition.[6]

Table 1: Physical Properties of **Diethylaminosulfur Trifluoride**



Property	Value	References
Molecular Formula	C4H10F3NS	[1][7]
Molecular Weight	161.19 g/mol	[5][8]
Appearance	Colorless to pale yellow liquid	[1][2][3]
Boiling Point	30-32 °C at 3 mmHg	[1][5][8]
46-47 °C at 10 mmHg	[4][6]	
Density	1.22 g/mL at 25 °C	[1][5][8]
Refractive Index	1.41 - 1.416	[1][5]
CAS Number	38078-09-0	[8]
Storage Temperature	2-8 °C, under inert atmosphere	[1][9]

Experimental Protocols Synthesis of Diethylaminosulfur Trifluoride (DAST)

DAST is typically prepared by the reaction of sulfur tetrafluoride (SF₄) with N,N-diethylaminotrimethylsilane.[1][2] The following protocol is adapted from the procedure described by Middleton and Bingham.[4]

Caution: This procedure must be conducted in a well-ventilated fume hood. Sulfur tetrafluoride is a toxic gas. Protective gloves and safety goggles must be worn, as DAST can cause severe HF burns.[4]

Materials:

- Sulfur tetrafluoride (SF₄)
- N,N-diethylaminotrimethylsilane
- Trichlorofluoromethane (or a greener alternative like diethyl ether[2])
- Dry, 1-L, three-necked, round-bottomed flask

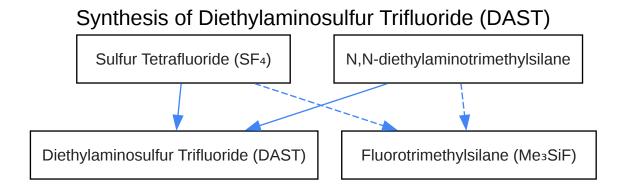


- Thermometer (-100° to 50°)
- Magnetic stirrer
- · Two dry-ice condensers
- Pressure-equalizing dropping funnel

Procedure:

- Equip the dry 1-L flask with a thermometer, magnetic stirrer, and two dry-ice condensers. One condenser should be capped with a drying tube and the other with a gas-inlet tube.
- Maintain a nitrogen atmosphere throughout the reaction.
- Cool the trichlorofluoromethane solvent to -70°C using an acetone-dry ice bath.
- Add 119 g (1.10 moles) of sulfur tetrafluoride to the cooled solvent.[4]
- Prepare a solution of 145 g (1.00 mole) of N,N-diethylaminotrimethylsilane in 90 ml of trichlorofluoromethane and place it in the dropping funnel.[4]
- Add the silane solution dropwise to the stirred sulfur tetrafluoride solution. The rate of addition should be slow enough to maintain the reaction temperature below -60°C (this typically takes about 40 minutes).[4]
- After the addition is complete, remove the cooling bath and allow the reaction mixture to warm gradually to room temperature.
- The solvent (b.p. 24°C) and the by-product fluorotrimethylsilane (b.p. 17°C) are removed by distillation.[4]
- The residual liquid is then distilled under reduced pressure (b.p. 46–47°C at 10 mmHg) to yield DAST as a light yellow liquid.[4]
- Store the product in an inert plastic bottle (e.g., polypropylene or Teflon FEP) at 2-8 °C.[1][4]





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Fig. 1: Reactant to product flow for DAST synthesis.

General Protocol for Deoxyfluorination of Alcohols

DAST is highly effective for converting alcohols to alkyl fluorides, often with inversion of configuration.[1] The reaction is typically performed at low temperatures.[2]

Materials:

- Alcohol substrate
- Diethylaminosulfur trifluoride (DAST)
- Anhydrous dichloromethane (DCM) or other aprotic solvent
- Standard glassware for inert atmosphere reactions

Procedure:

- Dissolve the alcohol substrate (1.0 mmol) in anhydrous DCM (5-10 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to the appropriate temperature, typically -78 °C for primary and secondary alcohols or 0 °C for tertiary alcohols.[2][8]
- Add DAST (1.1-1.5 mmol) dropwise to the stirred solution.



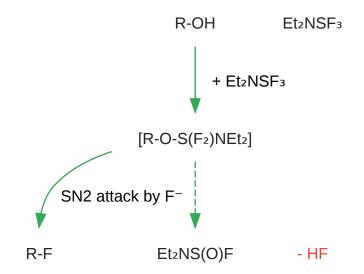




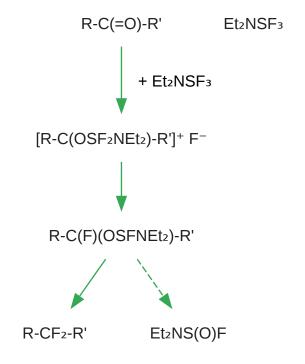
- Stir the reaction mixture at the low temperature for a specified time (e.g., 1-4 hours), then allow it to warm to room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cautiously quench the reaction by pouring it into ice-water.
- Extract the product with an organic solvent (e.g., DCM). The combined organic layers are then washed with a saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography.



General Mechanism: Deoxyfluorination of an Alcohol

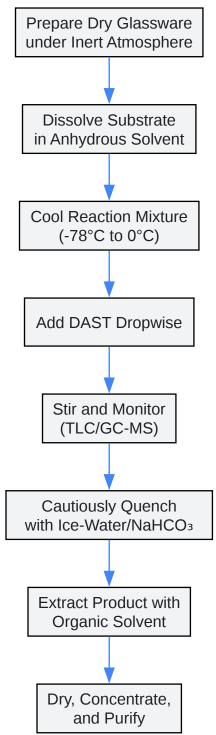


General Mechanism: Fluorination of a Ketone





Standard DAST Fluorination Workflow



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